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molecular formula C12H15NO5 B3179948 Ethyl 4-(2-nitrophenoxy)butanoate CAS No. 112290-15-0

Ethyl 4-(2-nitrophenoxy)butanoate

Cat. No. B3179948
M. Wt: 253.25 g/mol
InChI Key: KCHSJDLFGWRPQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05037852

Procedure details

Sodium hydride (16.5 9, content: 62.4%) was suspended in N,N-dimethylformamide (500 ml). 0-nitrophenol (60 g) dissolved in N,N-dimethylformamide (100 ml) was added dropwise into the mixture with stirring in ice-bath over about 20 mins. The mixture was stirred for 1 hr. at a room temperature. 4-bromobutanoic acid ethyl ester (84.2 g) dissolved in N,N-dimethylformamide (200 ml) was added to the mixture. The solution was stirred for 15 hrs at about 70° C. N,N-dimethylformamide was evaporated in vacuo. Ethyl acetate (800 ml) was added to the residue. The mixture was washed with a water and a saturated brine, dried over magnesium sulfate and evaporated. The residue was purified by column chromatography on silica gel (n-hexane: ethyl acetate =5:1→3:1) to give the title compound (77.3 g) having the following physical data:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
84.2 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N+:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12])([O-:5])=[O:4].[CH2:13]([O:15][C:16](=[O:21])[CH2:17][CH2:18][CH2:19]Br)[CH3:14]>CN(C)C=O>[CH2:13]([O:15][C:16](=[O:21])[CH2:17][CH2:18][CH2:19][O:12][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[N+:3]([O-:5])=[O:4])[CH3:14] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
84.2 g
Type
reactant
Smiles
C(C)OC(CCCBr)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring in ice-bath over about 20 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise into the mixture
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at a room temperature
ADDITION
Type
ADDITION
Details
was added to the mixture
STIRRING
Type
STIRRING
Details
The solution was stirred for 15 hrs at about 70° C
Duration
15 h
CUSTOM
Type
CUSTOM
Details
N,N-dimethylformamide was evaporated in vacuo
ADDITION
Type
ADDITION
Details
Ethyl acetate (800 ml) was added to the residue
WASH
Type
WASH
Details
The mixture was washed with a water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated brine, dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (n-hexane: ethyl acetate =5:1→3:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)OC(CCCOC1=C(C=CC=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 77.3 g
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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